1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea
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Overview
Description
N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea: is a chemical compound with the molecular formula C22H22N2O3 and a molecular weight of 362.42 g/mol It is characterized by the presence of a benzhydryl group and a 3,4-dimethoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea typically involves the reaction of benzhydryl chloride with 3,4-dimethoxyaniline in the presence of a base, followed by the addition of phosgene or a similar carbonylating agent to form the urea linkage . The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
N-benzhydryl-N’-(3,4-dichlorophenyl)urea: Similar structure but with chlorine atoms instead of methoxy groups.
N-benzhydryl-N’-(3,4-dimethylphenyl)urea: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness: The presence of the 3,4-dimethoxyphenyl group in N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea imparts unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
300862-44-6 |
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Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4g/mol |
IUPAC Name |
1-benzhydryl-3-(3,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C22H22N2O3/c1-26-19-14-13-18(15-20(19)27-2)23-22(25)24-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H2,23,24,25) |
InChI Key |
FDEBWLKFDOSWLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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